3-(2,4,6-trichlorophenyl)propanoic acid
Description
3-(2,4,6-Trichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid characterized by a propanoic acid chain attached to a phenyl ring substituted with chlorine atoms at the 2-, 4-, and 6-positions.
Properties
CAS No. |
1191993-10-8 |
|---|---|
Molecular Formula |
C9H7Cl3O2 |
Molecular Weight |
253.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-trichlorophenyl)propanoic acid typically involves the reaction of 2,4,6-trichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4,6-Trichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed:
Oxidation: Formation of trichlorobenzoic acid or trichloroketones.
Reduction: Formation of trichlorophenylpropanol or trichlorophenylpropane.
Substitution: Formation of methoxy or ethoxy derivatives of the compound.
Scientific Research Applications
3-(2,4,6-Trichlorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(2,4,6-trichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with microbial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(2,4,6-trichlorophenyl)propanoic acid with structurally related halogenated phenylpropanoic acids, focusing on substitution patterns, physicochemical properties, and biological activities.
Positional Isomers and Halogenation Patterns
Key Insight: The position and number of chlorine atoms significantly influence bioactivity. For example, phenoxy derivatives (e.g., 3-(2,4,5-trichlorophenoxy)propanoic acid) exhibit herbicidal properties, while phenylpropanoic acids with direct Cl substitution may prioritize antimicrobial effects .
Functional Group Variations
Key Insight: Electron-donating groups (e.g., –OCH₃, –OH) reduce acidity compared to electron-withdrawing Cl substituents. Nitro groups (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) may enhance oxidative stability .
Physicochemical Data and Structural Analysis
Melting Points and Solubility
Note: Chlorine substituents increase melting points and reduce aqueous solubility compared to non-halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
